molecular formula C20H33NO B5055490 1-[4-(4-tert-butylphenoxy)butyl]-4-methylpiperidine

1-[4-(4-tert-butylphenoxy)butyl]-4-methylpiperidine

Cat. No.: B5055490
M. Wt: 303.5 g/mol
InChI Key: ZSDFFIMGQOOYQT-UHFFFAOYSA-N
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Description

1-[4-(4-tert-butylphenoxy)butyl]-4-methylpiperidine is an organic compound that features a piperidine ring substituted with a butyl chain linked to a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-tert-butylphenoxy)butyl]-4-methylpiperidine typically involves the following steps:

    Preparation of 4-tert-butylphenol: This can be achieved through the acid-catalyzed alkylation of phenol with isobutylene.

    Formation of 4-tert-butylphenoxybutyl bromide: This intermediate is synthesized by reacting 4-tert-butylphenol with butyl bromide under basic conditions.

    N-alkylation of 4-methylpiperidine: The final step involves the reaction of 4-tert-butylphenoxybutyl bromide with 4-methylpiperidine in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-tert-butylphenoxy)butyl]-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenoxy radicals.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

    Reduction: The compound can be reduced under specific conditions to modify the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Nucleophiles like sodium hydride or lithium aluminum hydride are commonly employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

    Oxidation: Formation of phenoxy radicals.

    Substitution: Various substituted piperidine derivatives.

    Reduction: Reduced piperidine compounds.

Scientific Research Applications

1-[4-(4-tert-butylphenoxy)butyl]-4-methylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-tert-butylphenoxy)butyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a piperidine ring with a tert-butylphenoxy group, providing distinct steric and electronic properties that can be leveraged in various applications.

Properties

IUPAC Name

1-[4-(4-tert-butylphenoxy)butyl]-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO/c1-17-11-14-21(15-12-17)13-5-6-16-22-19-9-7-18(8-10-19)20(2,3)4/h7-10,17H,5-6,11-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDFFIMGQOOYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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